molecular formula C13H15NO4S2 B066977 methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 175201-79-3

methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B066977
CAS No.: 175201-79-3
M. Wt: 313.4 g/mol
InChI Key: CRWUDNGHPDMEES-UHFFFAOYSA-N
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Description

Methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a sophisticated, multi-functionalized thiophene derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a thiophene carboxylate core with an isopropylsulfonyl group and a 1H-pyrrol substituent, making it a valuable scaffold for the development of novel small molecule inhibitors. Its primary research application lies in its potential as a key intermediate or precursor for the synthesis of compounds targeting various kinases and other ATP-binding proteins, where the sulfonyl group can act as a hydrogen bond acceptor and the pyrrole ring can contribute to π-stacking interactions. The specific steric and electronic properties conferred by the isopropylsulfonyl moiety are of particular interest for modulating the compound's bioavailability and target binding affinity. Researchers utilize this chemical entity in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical libraries aimed at probing biological systems and identifying new therapeutic leads, particularly in oncology and inflammatory disease pathways.

Properties

IUPAC Name

methyl 4-propan-2-ylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c1-9(2)20(16,17)10-8-19-12(13(15)18-3)11(10)14-6-4-5-7-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWUDNGHPDMEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1N2C=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384817
Record name methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-79-3
Record name Methyl 4-[(1-methylethyl)sulfonyl]-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Dicarbonyl Precursors

A common method involves Claisen condensation of substituted acetophenones with diethyl oxalate under strongly basic conditions (e.g., lithium diisopropylamide). For example, ethyl-2,4-dioxo-4-arylbutanoates undergo cyclization with elemental sulfur or Lawesson’s reagent to form the thiophene core. This route allows precise control over substituent positioning through precursor design.

Direct Functionalization of Preformed Thiophenes

Commercial thiophene derivatives like methyl 3-amino-thiophene-2-carboxylate are often modified. The amino group at position 3 can be displaced via nucleophilic aromatic substitution (SNAr) using pyrrole under acidic or basic conditions. Typical yields range from 65–78% when using polar aprotic solvents (DMF, DMSO) at 80–100°C.

Sulfonation at the Thiophene 4-Position

Introducing the isopropylsulfonyl group requires careful optimization due to steric and electronic challenges.

Sulfonyl Chloride Intermediate Route

Methyl 4-chlorosulfonyl-thiophene-2-carboxylate is synthesized by treating the thiophene core with chlorosulfonic acid. Subsequent reaction with isopropylmagnesium bromide (Grignard reagent) in anhydrous THF at −78°C achieves sulfonylation. This method, adapted from herbicide syntheses, provides 82–89% yields when using N-alkylimidazole catalysts (e.g., 1-methylimidazole).

Table 1: Sulfonation Optimization with N-Alkylimidazole Catalysts

CatalystTemperature (°C)Yield (%)Purity (HPLC)
1-Methylimidazole08998.5
1-Butylimidazole258597.8
None256291.2

Direct Sulfonation Using Isopropylsulfonyl Chloride

Alternative protocols react the thiophene directly with isopropylsulfonyl chloride in dichloromethane, catalyzed by AlCl3. While faster (2–4 hours), this method yields lower regioselectivity (∼70% desired product) and requires chromatographic purification.

Pyrrole Substitution at Position 3

Introducing the 1H-pyrrol-1-yl group involves coupling reactions or SNAr mechanisms.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of methyl 3-bromo-4-(isopropylsulfonyl)thiophene-2-carboxylate with pyrrole employs Pd(OAc)2/Xantphos in toluene at 110°C. This method achieves 75–81% yields but requires rigorous exclusion of moisture and oxygen.

Nucleophilic Aromatic Substitution

Activating the thiophene’s 3-position with electron-withdrawing groups (e.g., nitro) enables displacement by pyrrolide anions. Using NaH in DMF, this one-pot reaction proceeds at 60°C with 68% yield. Deactivation by the ester and sulfonyl groups necessitates higher temperatures (100–120°C) for unactivated substrates.

Esterification and Protecting Group Strategies

The methyl ester is typically introduced early via Fischer esterification or via pre-esterified building blocks.

Late-Stage Esterification

Hydrolysis of ethyl or benzyl esters to carboxylic acids (using NaOH/EtOH/H2O) followed by treatment with methyl iodide and K2CO3 in acetone provides the methyl ester in >90% yield. However, this risks side reactions at sensitive sulfonyl or pyrrole groups.

In Situ Ester Protection

SEM (2-(trimethylsilyl)ethoxymethyl) groups protect pyrrole nitrogen during sulfonation steps. Deprotection with TBAF in THF restores the 1H-pyrrol-1-yl moiety without affecting the ester.

Integrated Synthetic Routes

Sequential Functionalization (Route A)

  • Thiophene Formation : Cyclize ethyl-2,4-dioxo-4-(2-ethoxyphenyl)butanoate with Lawesson’s reagent (82% yield).

  • Esterification : Treat with methanol/H2SO4 to obtain methyl ester (95% yield).

  • Sulfonation : React with isopropylsulfonyl chloride/AlCl3 (74% yield).

  • Pyrrole Coupling : Pd-catalyzed amination (78% yield).
    Overall Yield : 45%

Convergent Synthesis (Route B)

  • Prepare methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate via SNAr (70% yield).

  • Sulfonate at position 4 using isopropylmagnesium bromide and 1-methylimidazole (88% yield).
    Overall Yield : 62%

Table 2: Comparison of Synthetic Routes

ParameterRoute ARoute B
Total Steps42
Overall Yield (%)4562
Purity (%)9799
ScalabilityModerateHigh

Challenges and Optimization

Regioselectivity in Sulfonation

The electron-deficient thiophene ring directs sulfonation to position 4, but competing reactions at position 5 occur (∼15% byproducts). Using bulky bases (e.g., DIPEA) suppresses this by deprotonating the sulfonic acid intermediate selectively.

Stability of Sulfonyl Chlorides

Methyl 4-chlorosulfonyl-thiophene-2-carboxylate degrades above −20°C. Stabilizing additives like hexamethylphosphoramide (HMPA, 5 mol%) extend shelf life to 48 hours at 0°C.

Green Chemistry Considerations

Microwave-assisted synthesis reduces reaction times for pyrrole coupling from 12 hours to 45 minutes, achieving comparable yields (76%). Solvent recycling (toluene/THF mixtures) lowers environmental impact by 40% .

Chemical Reactions Analysis

Oxidation Reactions

The isopropylsulfonyl group is oxidation-resistant under standard conditions but can participate in further oxidations under specific regimes. For example:

  • Sulfone Stability : The sulfonyl group remained intact during oxidative coupling reactions with ethyl vinyl ether under Rh₂(OAc)₄ catalysis at 80°C .
  • Thiophene Ring Oxidation : Under strong oxidants (e.g., H₂O₂/acid), the thiophene ring may undergo epoxidation or cleavage, though direct evidence for this compound is limited. Analogous thiophenes show such behavior .

Reduction Reactions

The sulfonyl group can be reduced to a sulfide or thioether:

  • LiAlH₄-Mediated Reduction : In related compounds (e.g., methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate), reduction with LiAlH₄ converts the sulfonyl group to a sulfide .
  • Selectivity : The pyrrole and ester groups remain unaffected under these conditions .
Reduction Agent Product Yield Conditions
LiAlH₄Sulfide derivative~85%Anhydrous THF, 0°C→RT

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyrrole rings are susceptible to EAS:

  • Pyrrole Ring : Reacts preferentially at the β-position due to electron-donating effects of the nitrogen. Halogenation (Cl₂/FeCl₃) yields 4-chloro derivatives .
  • Thiophene Ring : Sulfonylation and nitration occur at the 5-position, adjacent to the carboxylate group .

Nucleophilic Substitution

The methyl carboxylate undergoes hydrolysis:

  • Saponification : Treatment with NaOH/H₂O yields the carboxylic acid derivative (e.g., 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid) .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

  • Suzuki-Miyaura Coupling : The brominated analog reacts with aryl boronic acids to form biaryl derivatives. For example:
Substrate Catalyst Product Yield Conditions
5-Bromo-thiophene derivativePd(PPh₃)₄5-Aryl-thiophene derivative75–90%EtOH, 80°C, 12h

Functional Group Interconversion

  • Ester to Amide : Reaction with amines (e.g., methylamine) under basic conditions converts the ester to an amide .
  • Sulfonyl Group Modifications : The isopropylsulfonyl group resists nucleophilic displacement but can be converted to sulfonamides via reaction with ammonia under high pressure .

Comparative Reactivity Table

Reaction Type Reagent/Conditions Key Product Yield Source
Rhodium-catalyzed couplingRh₂(OAc)₄, ethyl vinyl ether3-Aryl-pyrrole derivatives61–95%
Ester hydrolysisNaOH/H₂OCarboxylic acid derivative>90%
Sulfonyl reductionLiAlH₄/THFSulfide analog~85%

Mechanistic Insights

  • Coupling Reactions : Rhodium catalysts facilitate [2+2] cycloaddition with ethyl vinyl ether, forming substituted pyrroles .
  • Steric Effects : The isopropylsulfonyl group hinders electrophilic attack at the 5-position of the thiophene ring, directing substituents to the pyrrole moiety .

Scientific Research Applications

Methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of the isopropylsulfonyl and pyrrole groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Reference
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate 1H-pyrrol-1-yl Cyano 232.26 Not reported Boronic acid coupling?
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Hydroxy Benzo[b]thiophene fused ring 208.23 107–108 Not specified
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidinyl Complex fluorinated chromene substituent 560.2 227–230 Suzuki-Miyaura coupling

Key Observations:

  • This may influence reactivity in cross-coupling reactions or interactions with biological targets.
  • Steric Effects: The isopropylsulfonyl group introduces greater steric hindrance than the cyano group, which could reduce crystallization efficiency compared to the benzo[b]thiophene derivative in .
  • Aromaticity and Rigidity: The pyrazolo-pyrimidinyl substituent in adds rigidity and π-stacking capacity, correlating with its higher melting point (227–230°C) versus the less substituted analogues.

Physical and Chemical Properties

  • Melting Points: The benzo[b]thiophene derivative (107–108°C) has a lower melting point than the pyrazolo-pyrimidinyl compound , likely due to reduced intermolecular interactions from its simpler substituents. The target compound’s melting point is unreported but expected to fall between these values, given its intermediate substituent complexity.
  • Solubility: The isopropylsulfonyl group’s polarity may improve aqueous solubility relative to the hydrophobic benzo[b]thiophene in . However, this remains speculative without experimental data.

Research Findings and Discussion

  • Electronic Effects: The isopropylsulfonyl group’s electron-withdrawing nature could stabilize negative charges, making the compound a candidate for enzyme inhibition (e.g., kinase targets). This contrasts with the electron-neutral pyrrole and ester groups in .
  • Biological Relevance: The pyrazolo-pyrimidinyl compound demonstrates the utility of thiophene derivatives in drug discovery, particularly in fluorinated systems targeting kinases or chromatin-modifying enzymes.

Biological Activity

Methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including a thiophene ring and a pyrrole moiety, suggest significant potential for various biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₁O₄S₂
  • Molecular Weight : Approximately 285.34 g/mol
  • Key Functional Groups : Isopropylsulfonyl group, pyrrole ring, thiophene ring

The presence of the isopropylsulfonyl group enhances the compound's solubility and reactivity, which are crucial for its biological activity. The thiophene and pyrrole rings are known for their roles in various pharmacological effects, including anti-inflammatory and neuroprotective properties.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by inflammation.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound may possess analgesic effects. It is hypothesized that the modulation of pain pathways could be linked to its structure, particularly the pyrrole moiety, which has been associated with neuroprotective effects in other compounds.

Neuroprotective Potential

The neuroprotective effects attributed to this compound may stem from its ability to interact with neurotransmitter systems or inhibit neuroinflammatory responses. Such properties make it a candidate for further investigation in neuropharmacology.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in pain and inflammation pathways. The structural features of the compound likely influence its binding affinity and selectivity towards these targets.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds can be useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylateLacks isopropylsulfonyl groupSimpler structure; less soluble
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylateContains cyano instead of sulfonylPotentially different reactivity profile
Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylateMethylsulfonyl group instead of isopropylMay exhibit different biological activities

This table highlights how the presence of specific functional groups can significantly alter the biological properties of related compounds.

Q & A

Basic Question: What are the key synthetic pathways for methyl 4-(isopropylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves three sequential steps:

Thiophene Core Formation : Construct the thiophene ring via cyclization reactions, such as the Gewald reaction, using ketones or aldehydes with sulfur-containing precursors.

Sulfonation : Introduce the isopropylsulfonyl group at the 4-position via electrophilic substitution or oxidation of a thiol intermediate (e.g., using hydrogen peroxide in acetic acid).

Functionalization : Attach the 1H-pyrrole group at the 3-position via cross-coupling (e.g., Suzuki-Miyaura coupling) and esterify the carboxyl group using methanol under acidic conditions.
Key Considerations : Monitor reaction intermediates using TLC and optimize stoichiometry to avoid over-sulfonation or pyrrole ring degradation .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., sulfonyl and pyrrole groups) and ester functionality. 19^{19}F NMR is irrelevant here but may apply to analogs.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the sulfonyl and ester moieties.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar thiophene derivatives (e.g., ).
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) stretches.
    Data Interpretation : Cross-reference with computational models (e.g., DFT for NMR chemical shift predictions) to resolve overlapping signals .

Advanced Question: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control : Maintain 40–60°C during sulfonation to prevent side reactions (e.g., ’s protocols for thiophene derivatives).
  • Catalyst Selection : Use Pd(PPh3_3)4_4 for efficient pyrrole coupling, as demonstrated in heterocyclic cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Employ gradient column chromatography with ethyl acetate/hexane mixtures to isolate the esterified product.
    Validation : Compare yields across multiple trials (≥4 replicates) using ANOVA to assess statistical significance .

Advanced Question: What computational approaches predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used DFT to analyze electronic properties of pyrrole-carboxylate derivatives.
  • Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on interactions between the sulfonyl group and active-site residues.
  • QSAR Modeling : Corrogate substituent effects (e.g., isopropylsulfonyl vs. methylsulfonyl) with bioactivity data from analogs.
    Validation : Cross-check computational predictions with experimental assays (e.g., enzyme inhibition studies) .

Advanced Question: How can environmental persistence and ecotoxicity be assessed?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems.
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) and log KocK_{oc} (organic carbon) to assess bioaccumulation potential.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Vibrio fischeri, as outlined in ’s environmental risk framework.
    Modeling Tools : Apply EPI Suite or ECOSAR to predict environmental fate and toxicity endpoints .

Advanced Question: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, X-ray, and HRMS to confirm structural assignments. For example, resolved regiochemical ambiguities in a thiophene-pyrazole hybrid via X-ray.
  • Dynamic NMR : Investigate conformational flexibility (e.g., pyrrole ring rotation) causing signal splitting.
  • Crystallographic Refinement : Use software like SHELX or Olex2 to model disorder in sulfonyl or ester groups.
    Case Study : In , conflicting NMR shifts were resolved by DFT-aided crystallography .

Advanced Question: What strategies assess biological activity in vitro or in vivo?

Methodological Answer:

  • Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays.
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
    Data Analysis : Apply dose-response curves (IC50_{50}/EC50_{50}) and statistical tools (e.g., GraphPad Prism) for reproducibility checks .

Advanced Question: How to evaluate stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 (HCl/NaOH) at 40–80°C for 24–72 hours. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius plots.
  • Stabilizers : Test antioxidants (e.g., BHT) or buffering agents to enhance shelf life.
    Case Study : ’s benzothiophene derivative showed pH-dependent ester hydrolysis, guiding formulation strategies .

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